molecular formula C20H30N2O4S B10983206 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide

Cat. No.: B10983206
M. Wt: 394.5 g/mol
InChI Key: JUYXCMDUARSDOO-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide is a synthetic organic compound with the molecular formula C20H30N2O4S. It is known for its unique chemical structure, which includes a cyclohexylsulfamoyl group and a cyclopentylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with a suitable sulfonyl chloride, such as cyclohexylsulfonyl chloride, in the presence of a base like pyridine to form 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy] intermediate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with cyclopentylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, pyridine.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide stands out due to its unique combination of a cyclohexylsulfamoyl group and a cyclopentylacetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C20H30N2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide

InChI

InChI=1S/C20H30N2O4S/c1-15-13-18(27(24,25)22-17-9-3-2-4-10-17)11-12-19(15)26-14-20(23)21-16-7-5-6-8-16/h11-13,16-17,22H,2-10,14H2,1H3,(H,21,23)

InChI Key

JUYXCMDUARSDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3CCCC3

Origin of Product

United States

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